methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound characterized by its bromophenyl and trifluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidine core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenylacetic acid and trifluoromethylated pyrazolopyrimidine derivatives.
Reaction Steps: The process involves multiple steps, including halogenation, condensation, and esterification reactions.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Reduction: Reduction reactions may involve the removal of oxygen or the addition of hydrogen.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, often facilitated by electrophilic or nucleophilic agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic substitution reactions may use bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve sodium cyanide (NaCN) or ammonia (NH₃).
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a therapeutic agent. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Methyl 4-bromophenylacetate: Similar in structure but lacks the pyrazolo[1,5-a]pyrimidine core.
Trifluoromethylated pyrazolopyrimidines: Similar in the trifluoromethyl group but differ in the aromatic ring and core structure.
Uniqueness: Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its combination of bromophenyl and trifluoromethyl groups on the pyrazolo[1,5-a]pyrimidine core, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3N3O2/c1-24-14(23)11-7-13-20-10(8-2-4-9(16)5-3-8)6-12(15(17,18)19)22(13)21-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYPVSJHKAYXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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